Flucloxacillin sodium

Pharmacokinetics Oral Bioavailability Isoxazolyl Penicillins

Isoxazolyl penicillin procurement often overlooks pharmacokinetic divergence, compromising study reproducibility. Flucloxacillin sodium (CAS 1847-24-1) resolves this with quantified differentiation: • 53.7% oral bioavailability vs. 32.9% for cloxacillin-maximizes systemic exposure from oral dosing. • 80-100% cure rate in mecC-MRSA rat endocarditis model-validated β-lactam for mecC-positive MRSA research. • 35.1% biliary excretion (3× dicloxacillin)-preferred probe for hepatobiliary transport & enterohepatic recirculation studies. • 64-fold MIC reduction vs. MRSA when combined with fosfomycin-pre-validated synergy positive control. Supplied with COA, HPLC purity verification, and ambient-temperature global shipping.

Molecular Formula C19H17ClFN3NaO5S
Molecular Weight 476.9 g/mol
CAS No. 1847-24-1
Cat. No. B194108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucloxacillin sodium
CAS1847-24-1
Synonyms(2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium;  Floxacillin Sodium;  Floxapen Sodium;  Floxapen Sodium;  Staphylex Sodium
Molecular FormulaC19H17ClFN3NaO5S
Molecular Weight476.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]
InChIInChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1
InChIKeyPWDULVAXRLDWLM-SLINCCQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
Solubility5.45e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Flucloxacillin Sodium: Comparator-Based Overview


Flucloxacillin sodium is a semisynthetic isoxazolyl penicillin that inhibits bacterial cell wall synthesis by interfering with penicillin-binding protein (PBP) activity in peptidoglycan cross-linking . As a narrow-spectrum β-lactam antibiotic, it is engineered for β-lactamase (penicillinase) resistance, maintaining activity against penicillin-resistant staphylococci [1]. Its molecular formula is C19H16ClFN3O5S·Na, with a molecular weight of 475.85 g/mol . Structurally, flucloxacillin incorporates both chlorine and fluorine substituents on the isoxazolyl side chain, distinguishing it from earlier-generation isoxazolyl penicillins [2].

PBP target engagement assays
β-Lactamase resistance & penicillinase-stable scaffold
Isoxazolyl penicillin SAR with chlorine/fluorine substitution

Flucloxacillin Sodium: Why Substitution Fails


Isoxazolyl penicillins (oxacillin, cloxacillin, dicloxacillin, and flucloxacillin) share β-lactamase resistance but exhibit substantial pharmacokinetic divergence. Oral bioavailability varies from ~33% (cloxacillin) to ~54% (flucloxacillin), resulting in clinically meaningful differences in achievable serum concentrations [1]. Protein binding ranges from ~95% (flucloxacillin) to ~97% (dicloxacillin), directly impacting the fraction of pharmacologically active free drug [2]. Biliary excretion rates also differ markedly—flucloxacillin demonstrates 35.1% biliary recovery in rat models versus 11.7% for dicloxacillin [3]. These parameters preclude simple substitution in procurement workflows where specific pharmacokinetic or toxicological requirements govern compound selection. The evidence presented below quantifies exactly where flucloxacillin sodium differs from its closest analogs.

Oral absorption divergence

Oral bioavailability differs markedly within the isoxazolyl class, which may shift systemic exposure assumptions in PK studies.

Protein binding difference

Small absolute differences in binding translate to a notable free-fraction gap, altering pharmacodynamic modeling context.

Biliary excretion variation

Hepatobiliary elimination rates vary several-fold between analogs, affecting tissue distribution profiles in disposition studies.

Flucloxacillin Sodium: Head-to-Head Evidence


Oral Bioavailability vs. Cloxacillin

Flucloxacillin sodium exhibits significantly superior oral absorption compared to cloxacillin. A pharmacokinetic study in healthy volunteers using oral administration demonstrated that higher serum concentrations of flucloxacillin were attributable to both enhanced oral absorption and slower elimination [1].

Oral bioavailability vs. cloxacillin
Head-to-head
53.7% (flucloxacillin) vs 32.9% (cloxacillin); +63% relative
Supports oral pharmacokinetic model comparison
Healthy volunteers; one-compartment model
Pharmacokinetics Oral Bioavailability Isoxazolyl Penicillins

Protein Binding and Free Fraction vs. Dicloxacillin

Protein binding as determined by ultrafiltration in pooled human serum demonstrates that flucloxacillin sodium binds to a lesser extent than dicloxacillin. While both compounds exhibit high protein binding characteristic of isoxazolyl penicillins, the modest difference yields a measurable increase in free drug fraction for flucloxacillin [1]. A 1970 comparative study confirmed that flucloxacillin produced free serum levels greater than those of dicloxacillin following oral administration [2].

Protein binding vs. dicloxacillin
Head-to-head
94.7–96.2% (flucloxacillin) vs 96.4–97.2% (dicloxacillin); ~25–30% higher free fraction
Free drug fraction context for pharmacodynamic modeling
Pooled human serum; ultrafiltration; crossover design
Protein Binding Free Drug Fraction Pharmacologically Active Concentration

Biliary Excretion vs. Dicloxacillin

In rats receiving a single oral dose of 100 mg/kg, flucloxacillin sodium demonstrated markedly higher biliary excretion compared to dicloxacillin. Tissue distribution studies further revealed that flucloxacillin concentrations in tissues exceeded those of both dicloxacillin and cloxacillin, with liver concentrations being particularly prominent [1].

Biliary excretion vs. dicloxacillin
Head-to-head
35.1% (flucloxacillin) vs 11.7% (dicloxacillin); 3-fold higher
Supports hepatobiliary elimination model interpretation
Rat model; 100 mg/kg single oral dose
Biliary Excretion Hepatobiliary Elimination Tissue Distribution

Efficacy in mecC-MRSA Endocarditis Model

In a rat model of experimental endocarditis, flucloxacillin sodium demonstrated curative activity against mecC-positive MRSA strains that exhibit oxacillin MICs near the susceptibility breakpoint at 37°C. This finding is noteworthy because mecA-MRSA strains are universally resistant to flucloxacillin and require alternative agents such as vancomycin [1].

mecC-MRSA endocarditis model
Cross-study
80–100% cure of aortic vegetations across 5 mecC-MRSA strains
mecC-MRSA infection model endpoint context
Rat endocarditis model; human-like IV kinetics
mecC-MRSA Endocarditis In Vivo Efficacy

Synergy with Fosfomycin in MRSA/MSSA Models

Combination therapy with flucloxacillin sodium and fosfomycin demonstrated synergistic activity against both MRSA and MSSA in an in vivo Galleria mellonella infection model. The combination produced mortality reduction that exceeded the additive effects of monotherapies [1]. Prior in vitro checkerboard assays had established SBPI values ≥2 for the combination, indicating that combined MICs were equal to or lower than respective breakpoints [2].

Synergy with fosfomycin
Cross-study
48% MRSA mortality reduction vs monotherapy; 40% MSSA reduction; MIC drop up to 64-fold
Supports combination research screening context
G. mellonella infection model; checkerboard synergy
Synergistic Combination Fosfomycin MRSA Salvage Therapy

Resistance in Coagulase-Negative Staphylococci

A 2025 cohort study of 4,046 bloodstream infection cases in the Queensland Health system (2000-2019) analyzed susceptibility patterns of coagulase-negative staphylococci (CoNS). Among speciated isolates, the majority demonstrated resistance to flucloxacillin, with significant variation across species [1]. This finding is relevant because CoNS are frequently encountered as contaminants or pathogens in clinical and research settings where empirical β-lactam coverage is considered.

CoNS resistance rate
Class-level
79% resistant (2,224 of 2,827 speciated CoNS isolates)
Supports CoNS susceptibility profiling review
Retrospective cohort; bloodstream infections
Antimicrobial Resistance Coagulase-Negative Staphylococci Susceptibility Profiling

Flucloxacillin Sodium: Research Application Scenarios


Oral Pharmacokinetics and Bioavailability

Flucloxacillin sodium's 53.7% oral bioavailability, compared to cloxacillin's 32.9%, makes it the preferred isoxazolyl penicillin for studies where maximizing systemic exposure from oral dosing is critical [1]. The 46-minute elimination half-life (versus 32 minutes for cloxacillin) further supports sustained serum concentrations [1]. This pharmacokinetic profile is advantageous for oral formulation development, food-effect studies, and bioavailability modeling where a higher and more predictable absorption profile reduces inter-subject variability.

mecC-MRSA Infection Models

For researchers studying mecC-positive MRSA isolates, flucloxacillin sodium provides a validated β-lactam treatment option with documented in vivo efficacy. In the rat endocarditis model, flucloxacillin cured 80-100% of aortic vegetations infected with mecC-MRSA strains at 37°C [2]. This scenario is specific to the mecC genotype, where the temperature-sensitive PBP2c enzyme confers susceptibility distinct from classical mecA-mediated resistance. Procurement for mecC-MRSA research should prioritize flucloxacillin over vancomycin or other anti-MRSA agents when β-lactam-based experimental designs are required.

Fosfomycin Combination Therapy Research

Flucloxacillin sodium combined with fosfomycin demonstrates in vivo synergy with quantified mortality reduction: 48% against MRSA and 40% against MSSA in the G. mellonella model [3]. This combination also produces up to 64-fold MIC reduction against MRSA strains in vitro [3]. Procurement for antimicrobial synergy screening, checkerboard assays, or in vivo combination efficacy studies should consider flucloxacillin-fosfomycin as a pre-validated positive control pair with established SBPI values ≥2 [3].

Hepatobiliary and Biliary Excretion Studies

Flucloxacillin sodium's 35.1% biliary excretion rate in rats—three-fold higher than dicloxacillin's 11.7%—makes it the isoxazolyl penicillin of choice for studies investigating hepatobiliary drug transport, enterohepatic recirculation, or biliary elimination pathways [4]. Tissue distribution data showing higher liver concentrations for flucloxacillin compared to both dicloxacillin and cloxacillin further support its selection for hepatic disposition research [4]. This scenario is particularly relevant for pharmacokinetic modeling in hepatic impairment or for studies of drug-induced liver injury where biliary excretion is a key parameter.

Application
Selection Property
Validation Focus
Oral PK modeling studies
Reported oral absorption profile
Systemic exposure model validation
mecC-MRSA endocarditis model research
Genotype-specific β-lactam susceptibility context
Endpoint interpretation in infection models
Combination antimicrobial screening
Synergy screening context
Mortality reduction endpoint review
Hepatobiliary excretion research
Reported biliary elimination profile
Hepatic disposition model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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